Peroxydisulfate

Water Treatment Advanced Oxidation Processes Ferrate(VI)

Peroxydisulfate (PDS, S₂O₈²⁻) delivers quantifiable performance advantages: ~30% absolute increase in contaminant removal vs. H₂O₂ in electrified membrane filtration; non-radical pathway dominance (95.8%) for consistent degradation in chloride/bicarbonate-rich wastewater; optimal acidic-pH performance eliminating costly neutralization steps; and sodium salt solubility of 2.3 mol/L—13× higher than potassium salt—enabling concentrated stock solutions. Procure as sodium, potassium, or ammonium salts. Ideal for electrochemical AOP, emulsion polymerization, and PCB etching.

Molecular Formula O8S2-2
Molecular Weight 192.13 g/mol
CAS No. 15092-81-6
Cat. No. B1198043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeroxydisulfate
CAS15092-81-6
Molecular FormulaO8S2-2
Molecular Weight192.13 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)OOS(=O)(=O)[O-]
InChIInChI=1S/H2O8S2/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2
InChIKeyJRKICGRDRMAZLK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peroxydisulfate Procurement Guide: Technical Specifications and Comparative Performance of Persulfate Oxidizers


Peroxydisulfate (PDS, S₂O₈²⁻) is a peroxygen-based inorganic oxidizer, typically procured as sodium, potassium, or ammonium salts. Its defining characteristic is a peroxide (-O-O-) bond linking two sulfate moieties, which provides the basis for its high oxidation potential and ability to generate radical species upon activation [1]. As a chemical commodity, global production exceeds 165,000 tons annually, primarily via electrolytic oxidation of sulfate/bisulfate solutions [2].

Peroxydisulfate: Why Simple In-Class Substitution with Alternative Oxidants Compromises Process Efficiency


The generic term 'persulfate' encompasses two distinct chemical species: peroxydisulfate (PDS, S₂O₈²⁻) and peroxymonosulfate (PMS, HSO₅⁻). These in-class analogs exhibit profoundly different molecular symmetries, activation kinetics, and dominant reaction pathways [1]. Substituting PDS for PMS—or for alternative oxidizers like hydrogen peroxide—without process re-validation can lead to quantifiable failures, including shifts from radical to non-radical pathways, alterations in oxidation efficiency, and changes in byproduct toxicity profiles [2].

Peroxydisulfate Quantitative Evidence Guide: Comparative Performance Data vs. Hydrogen Peroxide and Peroxymonosulfate


Peroxydisulfate vs. Peroxymonosulfate: Ferrate(VI) Trapping Kinetics Determine Redox Synergy in Water Treatment

Peroxydisulfate (PDS) exhibits a kinetic limitation in its reaction with intermediate Fe(II) generated from ferrate(VI) decomposition. The second-order rate constant for PDS trapping Fe(II) is 26 M⁻¹·s⁻¹, which is approximately three orders of magnitude lower than the rate constant for peroxymonosulfate (PMS) [1]. This kinetic difference dictates that PDS requires a different activation strategy (e.g., using hydroxylamine to regenerate Fe(II)) to achieve comparable performance, whereas PMS spontaneously traps Fe(II) to propagate radical generation [1].

Water Treatment Advanced Oxidation Processes Ferrate(VI)

Peroxydisulfate vs. Hydrogen Peroxide: Electrified Membrane Activation Delivers 30% Higher Contaminant Removal Efficiency

Under identical electrified membrane cathode conditions (−0.6 V), the in-situ activation of peroxydisulfate (PDS) achieves a sulfamethoxazole (SMX) removal efficiency of 92.02 ± 2.85%, compared to 61.75 ± 1.76% for hydrogen peroxide (H₂O₂) [1]. Furthermore, PDS-based systems generate intermediates with lower predicted acute and developmental toxicity, offering a dual advantage in removal extent and byproduct safety [1].

Wastewater Treatment Membrane Filtration Carbonaceous Electrodes

Peroxydisulfate vs. Peroxymonosulfate: Electrochemical Activation Switches Dominant Pathway from Radical to Non-Radical Oxidation

The molecular symmetry of peroxydisulfate (PDS) dictates a fundamentally different activation outcome compared to peroxymonosulfate (PMS) when subjected to electrochemical activation using carbon anodes. Under identical electrochemical conditions, PMS activation generates sulfate radical (SO₄•⁻) as the dominant reactive species (64.93% relative contribution), whereas PDS activation proceeds predominantly via a non-radical pathway (95.79% relative contribution) [1]. This switch arises from the symmetric O₄S–SO₄ structure of PDS versus the asymmetric HO–SO₄ structure of PMS [1].

Electrochemical Activation Wastewater Treatment Radical Chemistry

Peroxydisulfate vs. Hydrogen Peroxide: Standard Redox Potential Advantage of 0.3 V for Direct Oxidation

Peroxydisulfate possesses a higher standard redox potential for direct oxidation compared to hydrogen peroxide. The standard reduction potential for the peroxydisulfate/hydrogen sulfate couple is 2.1 V, whereas hydrogen peroxide has a standard potential of 1.8 V [1]. Upon thermal or catalytic activation, peroxydisulfate generates the sulfate radical (SO₄•⁻) with an even higher standard electrode potential of 2.7 V [1].

Oxidation Potential Chemical Synthesis Bleaching

Sodium Peroxydisulfate vs. Potassium Peroxydisulfate: 13.5× Higher Water Solubility Enables Broader Aqueous Process Windows

The choice of counterion significantly impacts the solubility of peroxydisulfate salts, a critical parameter for aqueous-phase applications. At 20 °C, sodium peroxydisulfate exhibits a solubility of 2.3 mol/L (approx. 550 g/L), whereas potassium peroxydisulfate has a substantially lower solubility of 0.17 mol/L (approx. 46 g/L) [1]. Ammonium peroxydisulfate shows the highest solubility at 2.5 mol/L [1].

Polymerization Electrophoresis Formulation

Peroxydisulfate vs. Peroxymonosulfate: pH Optimum for Contaminant Degradation Shifts from Neutral to Acidic Conditions

The degradation performance of peroxydisulfate (PDS) and peroxymonosulfate (PMS) systems for fluoroquinolone antibiotics exhibits opposite pH dependencies. A systematic data-based review of norfloxacin degradation found that PDS-based systems achieve optimal performance under acidic conditions, whereas PMS-based systems perform best at neutral pH [1]. This divergence is attributed to differences in molecular properties and dominant reaction pathways [1].

Water Remediation pH Dependence Contaminant Degradation

Peroxydisulfate Optimal Application Scenarios Based on Comparative Performance Evidence


Electrified Membrane Systems for Water Reuse Requiring High Contaminant Removal and Low Toxicity Byproducts

When deploying electrified carbon membrane filtration for the removal of recalcitrant antibiotics like sulfamethoxazole, peroxydisulfate (PDS) should be selected over hydrogen peroxide (H₂O₂). Evidence demonstrates a ~30% absolute increase in contaminant removal (92% vs. 62%) and the generation of intermediates with markedly lower predicted toxicity when using PDS under a -0.6 V cathode potential [1]. This makes PDS the superior oxidant for meeting stringent discharge limits and minimizing post-treatment toxicity risks in water reuse schemes.

Electrochemical Treatment of Complex Industrial Wastewater with High Background Ion Content

For electrochemical oxidation of wastewater streams containing high concentrations of chloride, bicarbonate, or natural organic matter, peroxydisulfate (PDS) offers a distinct advantage over peroxymonosulfate (PMS). Under carbon anode activation, PDS operates via a non-radical pathway (95.8% relative contribution), which is inherently less susceptible to scavenging by background water constituents compared to the radical-dominated pathway (64.9% SO₄•⁻) of PMS [1]. Procuring PDS for electrochemical treatment avoids the efficiency losses associated with radical scavenging, leading to more consistent and predictable contaminant degradation in real-world, non-ideal matrices.

High-Concentration Aqueous Formulations for Polymer Initiation and Metal Etching

In emulsion polymerization or printed circuit board etching where high aqueous oxidant loading is required, sodium peroxydisulfate is the preferred peroxydisulfate salt. Its water solubility of 2.3 mol/L is over 13 times higher than that of potassium peroxydisulfate (0.17 mol/L) [1]. This superior solubility enables the preparation of more concentrated stock solutions and avoids precipitation issues, improving process flexibility and reducing the volume of chemical feedstocks required. Sodium peroxydisulfate also serves as a stable, ammonia-free alternative to ammonium peroxydisulfate for polyacrylamide gel electrophoresis [1].

Treatment of Acidic Waste Streams Without pH Adjustment

For the chemical oxidation of acidic industrial effluents (e.g., acid mine drainage, metal finishing wastewater), peroxydisulfate (PDS) should be prioritized over peroxymonosulfate (PMS). A data-based review of fluoroquinolone degradation shows that PDS systems achieve optimal performance under acidic conditions, whereas PMS systems require neutral pH for maximal efficiency [1]. Selecting PDS for acidic matrices eliminates the need for costly and operationally complex pH neutralization steps, thereby reducing chemical consumption and overall treatment costs.

Quote Request

Request a Quote for Peroxydisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.